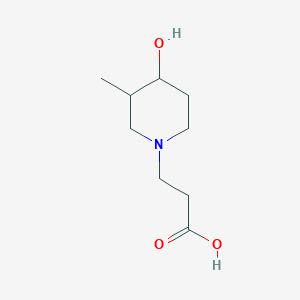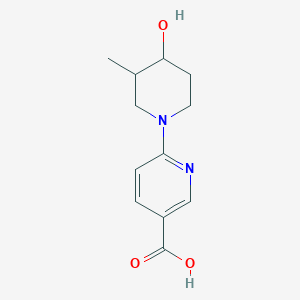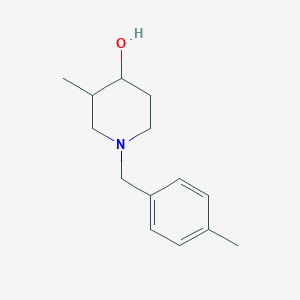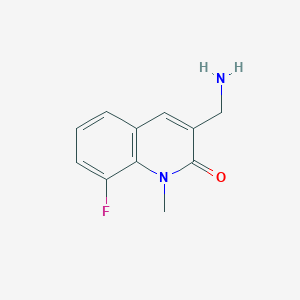
3-(aminomethyl)-8-fluoro-1-methylquinolin-2(1H)-one
Übersicht
Beschreibung
This typically includes the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the reagents, the conditions under which the reaction was carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, the products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility, density, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Modifications
3-(Aminomethyl)-8-fluoro-1-methylquinolin-2(1H)-one, a derivative of the quinoline family, has been the subject of various studies aimed at understanding its synthesis, structural modifications, and potential applications in scientific research. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
One area of focus has been the synthesis and structure-activity relationship of quinoline derivatives as melanin-concentrating hormone receptor 1 (MCHR1) antagonists. For instance, Kasai et al. (2012) explored the synthesis and pharmacological evaluation of novel 3-aminomethylquinoline derivatives to reduce liabilities associated with the human ether-a-go-go-related gene (hERG) K(+) channel inhibition. The study led to the discovery of compounds with potent inhibitory activity against hMCHR1 and the ability to suppress food intake in diet-induced obesity (DIO) models in rats, highlighting the potential therapeutic applications of these derivatives in obesity management (Kasai et al., 2012).
Antiviral Activity
Another research direction has been the evaluation of quinoline derivatives for their antiviral activity. Ivashchenko et al. (2014) synthesized new substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives, assessing their antiviral activities against various viruses. While most compounds did not show significant activity, specific derivatives demonstrated effective suppression of influenza virus replication, indicating the potential of quinoline derivatives in developing antiviral agents (Ivashchenko et al., 2014).
Fluorescent Probes and Sensors
The synthesis and fluorescence properties of quinoline derivatives have also been investigated for potential applications as molecular fluorescent probes. Motyka et al. (2011) studied the fluorescence properties of 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, aiming to evaluate their usefulness as molecular fluorescent probes. The modifications on the amino group and the influence of various substituents on the fluorescence properties were explored, offering insights into the design of fluorescent markers for biochemical and medical applications (Motyka et al., 2011).
Catalysis and Chemical Transformations
Quinoline derivatives have also been utilized in catalytic processes and chemical transformations. For example, Kumar et al. (2019) reported on the Rh(III)-catalyzed regioselective methylation of unactivated C(sp3)-H bonds of 8-methylquinolines with organoboron reagents, demonstrating the versatility of quinoline derivatives in facilitating selective methylation reactions. This work highlights the role of quinoline derivatives in advancing synthetic methodologies (Kumar et al., 2019).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, including its toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves discussing potential future research directions, such as new synthetic routes to the compound, new reactions it could undergo, or new applications for it in fields like medicine or materials science.
Please note that the availability of this information can vary depending on how well-studied the compound is. For lesser-known compounds, some of this information might not be available. If you have a specific compound in mind that is well-documented in the scientific literature, I would be happy to help you find more information about it.
Eigenschaften
IUPAC Name |
3-(aminomethyl)-8-fluoro-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-14-10-7(3-2-4-9(10)12)5-8(6-13)11(14)15/h2-5H,6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOIWPSTQHONQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2F)C=C(C1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-8-fluoro-1-methylquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




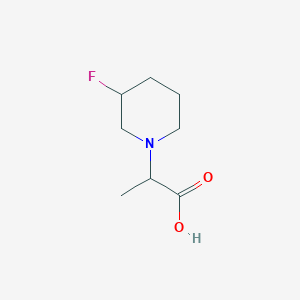
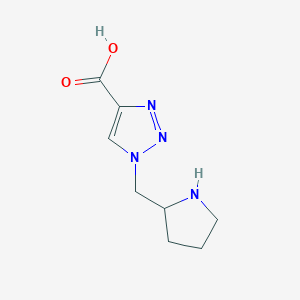
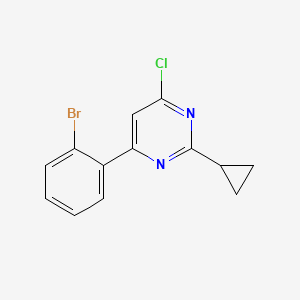
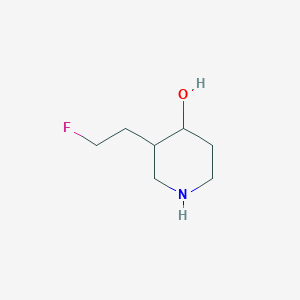
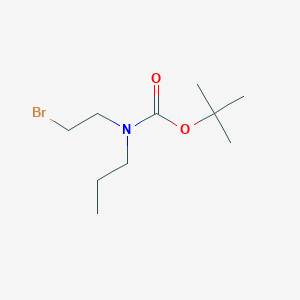
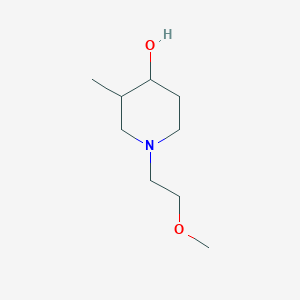
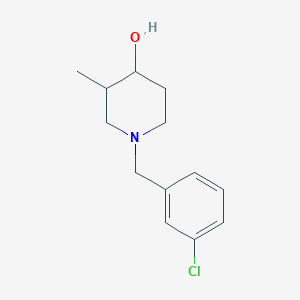
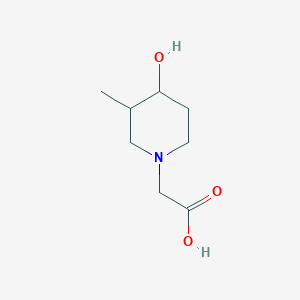
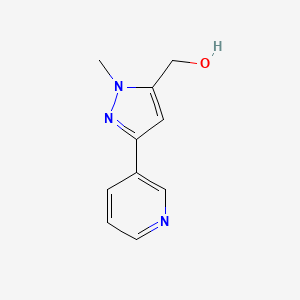
![2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine](/img/structure/B1475359.png)
